CID 156591901

Description

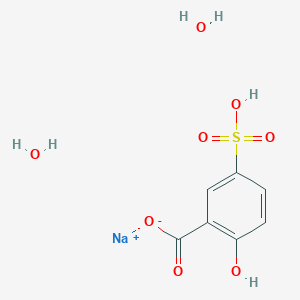

Structure

2D Structure

Properties

CAS No. |

1300-61-4 |

|---|---|

Molecular Formula |

C7H8NaO7S |

Molecular Weight |

259.19 g/mol |

IUPAC Name |

sodium;2-sulfooxybenzoate;dihydrate |

InChI |

InChI=1S/C7H6O6S.Na.H2O/c8-6-2-1-4(14(11,12)13)3-5(6)7(9)10;;/h1-3,8H,(H,9,10)(H,11,12,13);;1H2 |

InChI Key |

RNROYAIJIRNDMP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O.O.[Na] |

Origin of Product |

United States |

Historical Context of Sulfosalicylic Acid Derivatives in Chemistry

The journey of sulfosalicylic acid derivatives is intrinsically linked to the broader history of salicylic (B10762653) acid chemistry. Salicylic acid and its derivatives have long been a cornerstone of organic and medicinal chemistry. ontosight.ai The introduction of a sulfonic acid group (-SO3H) to the salicylic acid backbone, a process known as sulfonation, gave rise to sulfosalicylic acid, significantly altering the parent molecule's physical and chemical properties. ontosight.ai This modification enhances water solubility and introduces a strong acidic site, expanding its chemical reactivity and utility.

Historically, 5-sulfosalicylic acid, the parent acid of the sodium salt, gained prominence in analytical chemistry. One of its earliest and most well-known applications was in clinical chemistry for the qualitative and quantitative determination of protein in urine samples. wikipedia.org The acid's ability to cause the precipitation of dissolved proteins from a solution provided a simple and effective, albeit now largely superseded, method for protein detection. wikipedia.org This foundational use paved the way for exploring the broader coordination capabilities and reactivity of its salts, including Sodium 5-sulphosalicylate dihydrate.

Significance of Sodium 5 Sulphosalicylate Dihydrate in Modern Chemical Sciences

The significance of Sodium 5-sulphosalicylate dihydrate in contemporary chemistry is multifaceted, spanning analytical chemistry, coordination chemistry, and materials science. Its utility stems from the strategic placement of its functional groups, which can be selectively deprotonated to act as versatile building blocks for more complex structures. researchgate.netonu.edu.ua

In analytical chemistry , the compound continues to be relevant beyond simple protein precipitation. It is employed in modern analytical techniques such as high-performance liquid chromatography (HPLC) for the separation and detection of various molecules, including short-chain coenzyme A esters in tissue samples. chemicalbook.com Its capacity to form complexes with metal ions also makes it a valuable chelating agent and reagent for the detection and quantification of metals in diverse samples. chemicalbook.com

The most profound impact of Sodium 5-sulphosalicylate dihydrate is arguably in the field of coordination and supramolecular chemistry . The 5-sulfosalicylate anion is a highly versatile ligand capable of coordinating to metal centers in numerous ways. researchgate.netonu.edu.ua It possesses a total of six potential donor sites (from the sulfonyl, carboxyl, and phenolic groups) and can exist in several deprotonated forms, allowing it to bridge multiple metal atoms and form structurally diverse one-, two-, and three-dimensional coordination polymers and metal-organic frameworks (MOFs). researchgate.netonu.edu.ua Researchers have successfully synthesized a wide array of complexes with alkali, alkaline earth, and transition metals, leading to materials with interesting topologies and properties. researchgate.net

In materials science , these coordination polymers have shown potential for various applications. For instance, a zinc(II) coordination polymer incorporating 5-sulfosalicylic acid has been developed as a water-stable luminescent sensor for the highly sensitive and selective detection of iron(III) ions. osti.gov Furthermore, the compound itself has been investigated as a corrosion inhibitor, significantly improving the discharge performance of Mg-air batteries by reducing the self-corrosion of the magnesium anode. researchgate.net Its use as a catalyst in multicomponent organic reactions to synthesize complex heterocyclic molecules like furan-2(5H)-ones highlights its role in facilitating green and efficient chemical synthesis. researchgate.net

| Property | Value |

| Chemical Formula | C₇H₅NaO₆S·2H₂O |

| Molecular Weight | 254.21 g/mol sigmaaldrich.com |

| Appearance | White crystalline solid/powder ontosight.aichemicalbook.com |

| Melting Point | 105-110 °C chemicalbook.com |

| Solubility | Soluble in water chemicalbook.com |

| CAS Number | 5965-83-3 sigmaaldrich.com |

Scope and Research Orientations for the Compound

Controlled Synthesis of Sodium 5-Sulphosalicylate Dihydrate

The controlled synthesis of sodium 5-sulphosalicylate dihydrate is a well-established process involving the sulfonation of salicylic (B10762653) acid followed by neutralization. The optimization of reaction conditions is key to achieving high yield and purity.

Sulfonation Pathways and Neutralization Reactions

The primary pathway for the synthesis of 5-sulfosalicylic acid involves the direct sulfonation of salicylic acid. Common sulfonating agents include sulfuric acid and chlorosulfonic acid. However, these methods can lead to the formation of by-products and pose environmental concerns. google.com A more refined approach utilizes sulfur trioxide (SO3) in liquid sulfur dioxide (SO2), which allows for the reaction to proceed at lower, more controlled temperatures, ranging from -20°C to 0°C. google.com This method yields highly pure sulfosalicylic acid in nearly quantitative amounts. google.com

Following the sulfonation, the resulting 5-sulfosalicylic acid is neutralized to produce the sodium salt. This is typically achieved by reacting the acid with a sodium base, such as sodium hydroxide (B78521). The reaction stoichiometry is critical to ensure the desired salt is formed. For sodium 5-sulphosalicylate dihydrate, the sulfonic acid group is deprotonated, while the carboxylic acid and phenolic hydroxyl groups may or may not be, depending on the reaction conditions. researchgate.net The final product, sodium 5-sulphosalicylate dihydrate (Na[C₇H₅SO₆]·2H₂O), is then crystallized from the aqueous solution. researchgate.net

Optimized Reaction Conditions for Enhanced Yield and Purity

To enhance the yield and purity of sodium 5-sulphosalicylate dihydrate, careful control of reaction parameters is essential. Key considerations include:

Temperature: The sulfonation reaction is highly exothermic. Maintaining a low temperature during the addition of the sulfonating agent is crucial to prevent the formation of unwanted isomers and degradation products. google.com The use of liquid SO2 as a solvent allows for precise temperature control. google.com

Solvent: The choice of solvent can significantly impact the reaction. While traditional methods use excess sulfuric acid as both a reactant and a solvent, this complicates the purification process. google.com Liquid SO2 provides a non-reactive medium that is easily removed after the reaction. google.com

Purity of Reactants: The purity of the starting salicylic acid and the sulfonating agent directly affects the purity of the final product. Water content in the reaction mixture should be minimized to avoid side reactions. google.com

Neutralization pH: The pH of the neutralization step determines the final salt form. Careful addition of the sodium base is necessary to achieve the desired deprotonation state of the 5-sulfosalicylic acid.

Crystallization Conditions: The final purity of the dihydrate is influenced by the crystallization process. Controlled cooling and solvent evaporation techniques are employed to obtain well-defined crystals.

| Parameter | Optimized Condition | Rationale |

| Sulfonation Temperature | -20°C to 0°C | Minimizes by-product formation. google.com |

| Sulfonation Solvent | Liquid SO₂ | Allows for precise temperature control and easy removal. google.com |

| Water Content | Max 0.01% by weight in SO₂ | Prevents unwanted side reactions. google.com |

| Neutralization | Stoichiometric addition of NaOH | Ensures formation of the desired monosodium salt. |

| Crystallization | Controlled cooling of aqueous solution | Promotes the formation of pure dihydrate crystals. |

Preparation of Derived Salts and Proton Transfer Compounds

The versatile structure of 5-sulfosalicylic acid, with its sulfonic acid, carboxylic acid, and phenolic hydroxyl groups, allows for the formation of a wide array of derived salts and proton transfer compounds.

Synthesis of Proton Transfer Salts Involving Organic Bases

Proton transfer from the acidic groups of 5-sulfosalicylic acid to organic bases is a common method for creating novel compounds with potentially interesting properties. These reactions typically involve mixing the acid and the organic base in a suitable solvent, leading to the formation of a salt through proton exchange.

A variety of organic bases have been utilized in the synthesis of proton transfer salts with 5-sulfosalicylic acid, including:

Piperazine (B1678402) derivatives (e.g., 1-ethylpiperazine, 1-(2-hydroxyethyl)piperazine) mjcce.org.mk

Aminopyridines (e.g., 3-aminopyridine) researchgate.netnih.gov

Ortho-substituted monocyclic heteroaromatic Lewis bases (e.g., 2-aminopyridine, 2-hydroxypyridine, 2-aminopyrimidine) qut.edu.au

Heterocyclic polyamines mdpi.com

The resulting salts often exhibit extensive hydrogen-bonding networks, leading to the formation of supramolecular structures. researchgate.netmdpi.com

Methodologies for Obtaining Hydrated Forms and Polymorphs

The crystallization of 5-sulfosalicylate salts can yield various hydrated forms and polymorphs, depending on the crystallization conditions. The presence of water molecules in the crystal lattice can significantly influence the compound's physical properties.

Methodologies for obtaining specific hydrated forms and polymorphs include:

Solvent System: The choice of solvent or solvent mixture is a critical factor. Crystallization from different solvents can lead to the formation of different polymorphs or solvates. For instance, the crystallization of 5-sulfosalicylic acid with 3-aminopyridine (B143674) from the same solvent system can yield both a monohydrate and an anhydrous adduct. researchgate.netnih.gov

Crystallization Method: Techniques such as slow evaporation, cooling crystallization, and anti-solvent addition can be employed to control the nucleation and growth of crystals, thereby influencing the resulting form. americanpharmaceuticalreview.com

Slurry Experiments: Slurrying a mixture of different polymorphic forms in a suitable solvent can help identify the thermodynamically most stable form, as less stable forms will tend to convert to the more stable one over time. americanpharmaceuticalreview.com

The formation of hydrates is a common phenomenon, with water molecules often playing a crucial role in stabilizing the crystal structure through hydrogen bonding. nih.govresearchgate.net

Advanced Synthetic Techniques

Beyond traditional solution-based methods, advanced synthetic techniques are being explored for the preparation of sodium 5-sulphosalicylate dihydrate and its derivatives. These methods often offer advantages in terms of efficiency, environmental impact, and control over the final product.

One such technique is grindstone neutralization , a solvent-free method that involves the direct grinding of solid reactants. This approach has been successfully used to prepare various carboxylate salts and offers benefits such as reduced environmental impact and shorter reaction times. researchgate.net While not specifically detailed for sodium 5-sulphosalicylate dihydrate in the provided context, the principles of mechanochemistry could potentially be applied to its synthesis.

Another area of advancement lies in the use of crystal engineering principles to design and synthesize novel solid forms with desired physicochemical properties. nih.gov This involves a deep understanding of intermolecular interactions, such as hydrogen bonding and π-π stacking, to guide the self-assembly of molecules into specific crystal lattices. researchgate.netmdpi.com By carefully selecting co-formers and controlling crystallization conditions, it is possible to create new salts, co-crystals, and polymorphs with tailored properties.

Hydrothermal Synthesis Approaches

Hydrothermal synthesis is a method that employs water as a solvent at elevated temperatures and pressures to facilitate the dissolution and crystallization of materials. While direct hydrothermal synthesis of sodium 5-sulphosalicylate dihydrate is not extensively documented in dedicated literature, the behavior of the 5-sulfosalicylate (SSA) ligand under hydrothermal conditions is well-established through the synthesis of metal-organic frameworks (MOFs). dergipark.org.trresearchgate.net

The hydrothermal technique is considered an environmentally favorable method for synthesizing solid-state compounds, including organic-inorganic hybrids and supramolecular structures. dergipark.org.tr It is a heterogeneous reaction in the presence of aqueous solvents or mineralizers under high pressure and temperature, which allows for the crystallization of materials that are otherwise insoluble under normal conditions. dergipark.org.tr In the context of MOFs, the 5-sulfosalicylate ligand is utilized for its ability to form robust frameworks with metal centers. For instance, a Holmium-based MOF, [Ho(5-SSA)], has been synthesized using a hydrothermal method with 5-sulfosalicylic acid as the organic linker. dergipark.org.tr This indicates the stability and reactivity of the sulfosalicylate moiety under these conditions.

A plausible, though not explicitly documented, hydrothermal approach for the synthesis of sodium 5-sulphosalicylate dihydrate could involve the reaction of salicylic acid with a sulfonating agent in an aqueous medium within a sealed autoclave. The subsequent in-situ neutralization with a sodium source, such as sodium hydroxide or sodium carbonate, at elevated temperatures would lead to the formation of the desired salt, which would then crystallize upon cooling. The parameters for such a hypothetical reaction would require careful optimization.

Table 1: Representative Conditions for Hydrothermal Synthesis Involving 5-Sulfosalicylate

| Parameter | Value | Reference |

| Reactants | 5-sulfosalicylic acid, Holmium source | dergipark.org.tr |

| Solvent | Water | dergipark.org.trresearchgate.net |

| Temperature | Typically 120-220 °C | youtube.com |

| Pressure | Autogenous | youtube.com |

| Reaction Time | Several hours to days | youtube.com |

This table represents typical conditions for the synthesis of metal-organic frameworks using 5-sulfosalicylic acid, illustrating the stability of the ligand under these conditions.

Green Chemistry Principles in Synthesis

Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances. The traditional synthesis of 5-sulfosalicylic acid, a precursor to sodium 5-sulphosalicylate dihydrate, involves the use of concentrated sulfuric acid, which poses significant environmental and safety risks. researchgate.net Applying green chemistry principles can lead to a more sustainable synthesis of the target compound.

A key principle of green chemistry is the use of safer solvents and auxiliaries. researchgate.net Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. sigmaaldrich.com The neutralization of 5-sulfosalicylic acid with a sodium base to form the sodium salt and its subsequent crystallization to the dihydrate form can be effectively carried out in water.

Another principle is the use of catalysts rather than stoichiometric reagents. The sulfonation of salicylic acid can be made greener by replacing corrosive and hazardous concentrated sulfuric acid with a reusable solid acid catalyst. Examples of solid acid catalysts that have been used in similar esterification reactions include nano-crystalline sulfated zirconia, sulfated titania, and modified zeolites like H-beta, H-Y, and H-ZSM-5. google.com These catalysts can be recovered and reused, minimizing waste.

Sulfonation: Reacting salicylic acid with a solid acid catalyst in a solvent-free environment or a green solvent.

Neutralization: Neutralizing the resulting 5-sulfosalicylic acid with an aqueous solution of sodium hydroxide or sodium carbonate.

Crystallization: Isolating the sodium 5-sulphosalicylate dihydrate by crystallization from the aqueous solution.

This approach would minimize the use of hazardous reagents, reduce waste, and potentially lower energy consumption.

Table 2: Comparison of Traditional and Green Synthesis Approaches for 5-Sulfosalicylic Acid (Precursor)

| Step | Traditional Method | Greener Approach | Green Chemistry Principle Addressed |

| Sulfonating Agent | Concentrated Sulfuric Acid researchgate.net | Reusable Solid Acid Catalyst (e.g., sulfated zirconia) google.com | Use of Catalysis, Safer Chemicals |

| Solvent | Often neat (excess H₂SO₄) | Solvent-free or water | Safer Solvents |

| Work-up | Quenching with large volumes of water/brine researchgate.net | Filtration of catalyst, crystallization from water | Waste Prevention |

| Byproducts | Acidic aqueous waste | Minimal, catalyst is recycled | Atom Economy, Waste Prevention |

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) is a powerful non-destructive technique that provides precise information about the internal lattice of a crystal, including unit cell dimensions, bond lengths, bond angles, and the specific arrangement of atoms. carleton.edu This method has been instrumental in elucidating the detailed molecular and crystal structure of sodium 5-sulphosalicylate dihydrate. researchgate.netcarleton.edu The technique works by passing monochromatic X-rays through a single crystal. carleton.edu The interaction between the X-rays and the electron clouds of the atoms in the crystal lattice produces a diffraction pattern of constructive interference, which can be analyzed to build a three-dimensional model of the crystal structure. carleton.edu

In a related study of a salt, hypoxanthinium 5-sulfosalicylate dihydrate, the asymmetric unit was found to be extensive, containing two hypoxanthinium cations, two 5-sulfosalicylate anions, and four water molecules. nih.gov

| Structural Feature | Description | Source(s) |

| Compound | Sodium 5-sulphosalicylate dihydrate | researchgate.netresearchgate.net |

| Formula | Na[C₇H₅SO₆]·2H₂O | researchgate.net |

| Deprotonation | The sulfonic acid group (-SO₃H) is deprotonated. | researchgate.net |

| Key Intramolecular Bond | A hydrogen bond is present between the phenolic and carboxylic oxygen atoms. | researchgate.net |

The crystal structures of metal complexes involving 5-sulfosalicylic acid are often characterized by their polymeric nature. researchgate.netresearchgate.net In the case of hypoxanthinium 5-sulfosalicylate dihydrate, the combination of various intermolecular interactions leads to the formation of supramolecular sheets that extend parallel to the (010) crystal plane. nih.govnih.gov The packing in this salt is further consolidated by π–π stacking interactions between the phenyl rings of the 5-sulfosalicylate anions and parts of the hypoxanthine (B114508) cations. nih.gov

Supramolecular Assemblies and Crystal Engineering

The solid-state structure of sodium 5-sulphosalicylate dihydrate is not merely a collection of individual ions but a well-defined supramolecular assembly. The principles of crystal engineering, which involve the design and synthesis of functional solid-state structures, are clearly at play in the formation of this compound's crystalline lattice. The specific arrangement of the sulfonate group, carboxyl group, hydroxyl group, and the aromatic ring allows for a multitude of directional interactions that guide the self-assembly process. dntb.gov.ua

To quantitatively and qualitatively analyze the various intermolecular interactions within a crystal structure, Hirshfeld surface analysis and the associated 2D fingerprint plots are powerful tools. nih.govnih.gov This method allows for the visualization and quantification of different types of intermolecular contacts. For a salt of hypoxanthine with 5-sulfosalicylate dihydrate, Hirshfeld analysis revealed that O···H/H···O contacts are the most significant, contributing 54.1% to the total Hirshfeld surface. nih.govnih.gov Other important contacts include H···H (16.0%), C···H/H···C (5.9%), and N···H/H···N (3.1%). nih.gov These analyses provide a detailed picture of the forces governing the supramolecular self-assembly. nih.govnih.gov

| Interaction Type | Contribution (%) |

|---|---|

| O···H/H···O | 54.1 |

| H···H | 16.0 |

| C···H/H···C | 5.9 |

| N···H/H···N | 3.1 |

| C···C | 0.9 |

Solid-State Transformations and Phase Behavior

The solid-state behavior of hydrated salts, including sodium 5-sulphosalicylate dihydrate, is of significant interest, particularly concerning their response to changes in temperature and humidity.

Hydrated crystals can undergo dehydration upon heating or exposure to low humidity, which can lead to changes in their crystal structure and physical properties. nih.govsemanticscholar.org Studies on related organic salts, such as those of 5-sulfosalicylic acid with hexamethylenetetramine, have shown reversible solid-state interconversion processes between hydrated and anhydrous forms. rsc.orgdntb.gov.ua For instance, the hydrated salt A1B1·H2O transforms to the anhydrous form A1B1 upon heating, with a corresponding weight loss observed in thermogravimetric analysis (TGA). rsc.org This process is often reversible, with the anhydrous form readily rehydrating in the presence of moisture. nih.gov The dehydration of diclofenac (B195802) sodium salt hydrates has been shown to proceed in a stepwise manner, indicating that water molecules with different coordination environments are lost at different stages. semanticscholar.org While specific studies on the dehydration and rehydration of sodium 5-sulphosalicylate dihydrate were not found in the search results, the general principles observed in similar hydrated salts are likely applicable. The process can be monitored by techniques such as TGA and differential scanning calorimetry (DSC), which can identify the temperatures at which water is lost. rsc.orgmdpi.com

Pseudocyclic Replacement Strategies in Crystal Design

The supramolecular architecture of sodium 5-sulphosalicylate dihydrate is dominated by robust hydrogen-bonded motifs. For instance, the interaction between the sodium ion, the sulfonate and carboxylate groups, and the water molecules creates a stable, repeating structural unit. In the context of pseudocyclic replacement, one could envision replacing the sodium cation with other alkali metal cations or even divalent cations to study the resulting structural perturbations. The retention or alteration of the primary hydrogen bonding network would provide insights into the robustness of the supramolecular synthons.

Furthermore, the 5-sulfosalicylate anion itself offers multiple coordination sites through its sulfonate, carboxylate, and hydroxyl groups. researchgate.net This multifunctionality allows it to participate in various hydrogen bonding interactions, forming supramolecular sheets. nih.govnih.gov In related systems, such as in cocrystals or salts with other organic molecules, the intricate hydrogen bonding patterns can be seen as a form of molecular recognition and self-assembly. For example, in the crystal structure of hypoxanthinium 5-sulfosalicylate dihydrate, the 5-sulfosalicylate anion is involved in extensive N-H···O and O-H···O hydrogen bonds with the hypoxanthinium cation and water molecules, leading to the formation of complex ring motifs and supramolecular sheets. nih.govnih.gov

The water molecules in the dihydrate structure play a critical role in bridging different components of the crystal lattice through hydrogen bonds, effectively acting as "glue" in the supramolecular architecture. nih.gov A pseudocyclic replacement strategy could involve the use of other small molecules capable of forming similar bridging hydrogen bonds, such as small diols or diamines, to create novel crystal structures with potentially altered physical properties. The ability of the sulfosalicylate framework to accommodate such replacements while maintaining a degree of structural similarity is a testament to the principles of pseudocyclic replacement in action.

Coordination Chemistry and Metal Complexation Dynamics

Ligand Characteristics and Coordination Potential

The 5-sulphosalicylate anion, derived from 5-sulfosalicylic acid (H₃SSal), is a polyfunctional ligand that presents a rich field for the study of coordination chemistry. Its ability to form stable complexes with a wide array of metal ions is rooted in the specific arrangement and nature of its donor atoms.

Multi-Functional Donor Sites of the 5-Sulphosalicylate Anion

The 5-sulphosalicylate anion possesses three distinct functional groups that can act as coordination sites: a carboxyl group (-COOH), a hydroxyl group (-OH), and a sulfonate group (-SO₃H) onu.edu.uaresearchgate.net. This trifunctional nature allows it to act as a versatile chelating and bridging ligand. The oxygen atoms within these groups are the primary donor sites, offering multiple points of attachment for metal ions. The presence of both hard (carboxylate, hydroxyl) and borderline (sulfonate) donor groups, according to Hard and Soft Acids and Bases (HSAB) theory, enables it to coordinate effectively with a variety of metal centers. The aromatic ring also allows for the formation of novel metal-organic supramolecular networks through π–π stacking interactions onu.edu.ua.

Deprotonation States and Their Influence on Coordination

The coordination behavior of the 5-sulphosalicylate ligand is profoundly influenced by its state of deprotonation, which is typically controlled by the pH of the reaction medium onu.edu.ua. The parent 5-sulfosalicylic acid (H₃SSal) can exist in several forms, each offering a different set of available donor atoms and charge.

The potential deprotonation states are as follows onu.edu.uaresearchgate.net:

Neutral (H₃SSal) : The fully protonated molecule.

Singly deprotonated (H₂Ssal⁻) : Deprotonation can occur at either the highly acidic sulfo group or the carboxy group.

Doubly deprotonated (HSsal²⁻) : Typically involves the deprotonation of both the sulfo and carboxy groups. A rare alternative is the deprotonation of the sulfo and hydroxyl groups onu.edu.ua.

Triply deprotonated (Ssal³⁻) : Complete deprotonation of all three functional groups.

| Deprotonation State | Formula | Description | Coordination Potential |

| Neutral | H₃SSal | Fully protonated 5-sulfosalicylic acid. | Limited direct coordination; acts primarily through hydrogen bonding. |

| Singly Deprotonated | H₂Ssal⁻ | Deprotonated at either the sulfonic or carboxylic acid group. | Can act as a monodentate or bidentate ligand. |

| Doubly Deprotonated | HSsal²⁻ | Deprotonated at both sulfonic and carboxylic acid groups. | Versatile; can be chelating or bridging, leading to dimers or polymers nih.govrsc.org. |

| Triply Deprotonated | Ssal³⁻ | Fully deprotonated anion. | Acts as a multidentate ligand, often bridging multiple metal centers to form complex polynuclear structures onu.edu.ua. |

Formation and Structural Diversity of Metal Complexes

The multi-functional nature and variable deprotonation states of the 5-sulphosalicylate ligand enable the formation of a vast array of metal complexes with diverse structures and dimensionalities, ranging from simple mononuclear species to intricate three-dimensional coordination polymers onu.edu.uaacs.org.

Synthesis of Coordination Compounds with Transition Metals (3d-Metals)

Coordination compounds of 5-sulphosalicylate with 3d transition metals such as Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II) have been extensively synthesized onu.edu.uaresearchgate.net. The synthetic methods employed are crucial in determining the final product's structure and composition.

Common synthetic strategies include:

Aqueous Solution Reactions : Simple metal salts of 5-sulphosalicylate can be prepared by reacting the acid with metal oxides, hydroxides, or carbonates in water onu.edu.uaresearchgate.net.

Hydrothermal Synthesis : This method is often used to grow high-quality crystals and can promote the formation of thermodynamically stable, extended structures. However, under certain hydrothermal conditions, decarboxylation of the 5-sulphosalicylate ligand can occur, yielding 4-hydroxybenzenesulfonate (B8699630) complexes onu.edu.ua.

Mixed-Ligand Systems : The introduction of secondary ligands, particularly nitrogen-containing molecules like 2,2'-bipyridine (B1663995) (bipy) or 1,10-phenanthroline (B135089) (phen), is a common strategy to control the coordination environment of the metal ion and the dimensionality of the resulting structure onu.edu.uaresearchgate.net. The choice of solvent and the metal salt anion (e.g., acetate (B1210297) vs. nitrate) can also significantly influence the outcome of the synthesis onu.edu.ua.

Coordination Modes of the 5-Sulphosalicylate Ligand (e.g., Bidentate, Bridging, Uncoordinated Counter-Ion)

The versatility of the 5-sulphosalicylate ligand is evident in its numerous possible coordination modes. The specific mode adopted depends on factors like the metal ion's nature, the stoichiometry, the presence of other ligands, and the ligand's deprotonation state.

| Coordination Mode | Description | Example Complex |

| Bidentate Chelating | The ligand coordinates to a single metal center through two donor atoms, typically the carboxylate and phenolate (B1203915) oxygens, forming a stable chelate ring. | In Na[(H₂O)₃(Ssal)Cu(II)]·2(0.5H₂O), the Ssal³⁻ anion binds bidentately to the Cu(II) ion onu.edu.ua. |

| Bridging | The ligand links two or more metal centers. This can occur in various ways, such as the carboxylate and sulfonate groups bridging two different metal atoms. | In a Zn complex, the HSsal²⁻ dianion uses its carboxyl and sulfonyl groups to bridge two Zn atoms, forming a chain structure onu.edu.ua. |

| Uncoordinated Counter-Ion | In some complexes, the 5-sulphosalicylate anion does not coordinate directly to the metal center but exists as a free anion in the crystal lattice, balancing the charge of a cationic metal complex. Its role is primarily in stabilizing the crystal structure through extensive hydrogen bonding networks onu.edu.uanih.gov. | In [Mn(4,4'-bipy)(H₂O)₄]·(HSsal)·(H₂O), the HSsal²⁻ dianion is uncoordinated and resides in the lattice onu.edu.ua. |

| Monodentate | The ligand coordinates through a single donor atom, for example, one oxygen from the carboxylate or sulfonate group. | The carboxyl group of the fully deprotonated Ssal³⁻ ligand can adopt a monodentate mode in certain polynuclear copper complexes onu.edu.ua. |

Structural Analysis of Mononuclear and Polynuclear Complexes

The ability of the 5-sulphosalicylate ligand to adopt various coordination modes leads to the formation of both simple mononuclear and complex polynuclear structures.

Mononuclear Complexes : In these structures, a single metal ion is coordinated by one or more 5-sulphosalicylate ligands. Often, in mixed-ligand systems, other ligands saturate the metal's coordination sphere. An example is the salt-like compound [Cu(HSsal)(Bipy)]⁺(HSsal)⁻, which contains a bis-chelated Cu(II) cation, with another HSsal²⁻ anion acting as the counter-ion researchgate.net. In some cases, the uncoordinated sulfosalicylate anion interacts with adjacent anions to form hydrogen-bonded chains, with the mononuclear cations appended to these chains onu.edu.ua.

Polynuclear Complexes : The bridging capability of the 5-sulphosalicylate ligand is key to the construction of polynuclear complexes. These can range from simple dinuclear species to complex one-, two-, or three-dimensional coordination polymers onu.edu.uaacs.org.

Dinuclear Complexes : A dinuclear Mn(II) complex has been reported where HSsal²⁻ ligands and bridging 4,4'-dipyridyl N,N'-dioxide ligands create a 3D architecture onu.edu.ua.

Trinuclear Complexes : A well-characterized example is the trinuclear copper complex, [Cu₃(SSal)₂(Bipy)₂(H₂O)₄]·4H₂O, where the three copper ions are arranged in a linear fashion, bridged by the phenolate oxygen of the fully deprotonated Ssal³⁻ ligand onu.edu.uaresearchgate.net.

Polynuclear Chains and Frameworks : Hydrothermal reactions using mixed ligands have yielded polynuclear complexes with extended structures. For instance, a reaction involving a macrocyclic oxamide (B166460) complex, 5-sulfosalicylic acid, and manganese perchlorate (B79767) produced a mixed-valence Mn(II)₂Mn(III) complex forming a 1D ladderlike chain rsc.org. Similarly, Ag(I) complexes have been synthesized that form 2D networks and 3D frameworks, where silver ions are bridged by sulfonate and carboxylate groups acs.org.

These extended structures are often further stabilized by a complex network of hydrogen bonds involving coordinated water molecules, uncoordinated functional groups of the ligand, and lattice water molecules, as well as π-π stacking interactions between aromatic rings onu.edu.uanih.gov.

Metal-Organic Supramolecular Networks and Coordination Polymers

The ability of the 5-sulfosalicylate ligand to bridge metal centers through its various functional groups makes it an excellent building block for creating extended structures like metal-organic supramolecular networks and coordination polymers. researchgate.netnih.gov

Crystallographic analyses of complexes involving 5-sulfosalicylic acid with alkali, alkaline earth, and main-group metals reveal that the resulting structures are predominantly polymeric. researchgate.net The ligand's flexibility allows for the formation of diverse architectures, including 1D chains, 2D networks, and 3D frameworks. onu.edu.uaresearchgate.net

For example, the reaction of silver nitrate (B79036) with sodium and magnesium salts of 5-sulfosalicylic acid yielded two distinct luminescent coordination polymers. researchgate.net One, Ag₂L(H₂O), formed a three-dimensional framework, while the other, [Ag₂(HL)₂(H₂O)₃]H₂O, resulted in a two-dimensional network where 1D chains of silver ions bridged by sulfonate groups were interconnected. researchgate.net The coordination modes of the 5-sulfosalicylate ligand are critical in dictating the final architecture, which can range from simple linear chains to more complex interwoven structures. onu.edu.ua

| Polymer | Metal Ion | Dimensionality | Structural Description |

| Ag₂L(H₂O) (L = 5-sulfosalicylate) | Ag(I) | 3D | Extended framework composed of four crystallographically unique silver atoms and organic species. |

| [Ag₂(HL)₂(H₂O)₃]H₂O | Ag(I) | 2D | 1D chains of silver ions bridged by sulfonate groups, connected to neighboring chains to form a 2D network. |

This table presents data on silver(I) coordination polymers synthesized with 5-sulfosalicylic acid, highlighting their dimensionality and key structural features. researchgate.net

Metal-Organic Frameworks (MOFs) are a class of porous coordination polymers with well-defined structures. The properties of MOFs are highly dependent on the choice of metal ions and organic linkers. dergipark.org.tr 5-sulfosalicylic acid has been successfully employed as an organic linker to construct MOFs. For instance, a Holmium(III)-based MOF, [Ho(5-SSA)], was synthesized using a hydrothermal method. dergipark.org.tr In another example, a MOF was synthesized under hydrothermal conditions using zinc acetate, 5-sulfosalicylic acid, and 1,10-(1,4-butanediyl)bis(imidazole). onu.edu.ua The multi-dentate nature of the 5-sulfosalicylate ligand facilitates the formation of the robust, extended networks characteristic of MOFs, which have potential applications in areas such as gas storage and luminescence. dergipark.org.tr

Electronic and Magnetic Properties of Metal Complexes

The coordination of metal ions with 5-sulfosalicylate not only determines the structural architecture but also influences the electronic and magnetic properties of the resulting complexes.

Spectroscopic Characterization and Advanced Computational Investigations

Vibrational Spectroscopy

FT-IR spectroscopy reveals the characteristic vibrational modes of the molecule. nih.gov The spectrum of sodium 5-sulphosalicylate dihydrate is marked by several key absorption bands that confirm the presence of its specific functional groups. nih.govresearchgate.net For instance, the stretching vibrations of the sulfonate group (SO₃) are prominent. researchgate.netresearchgate.net The presence of water of hydration is also clearly indicated in the FT-IR spectrum. core.ac.uk

Interactive Table: Key FT-IR Vibrational Bands for Sodium 5-Sulphosalicylate Dihydrate

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |

| ~3400-3600 | O-H stretching (water of hydration) | core.ac.uk |

| 1660-1700 | C=O stretching (carboxylic acid) | researchgate.net |

| 1300, 1150 | Asymmetric and symmetric SO₃ stretching | researchgate.netscispace.com |

| 1033 | Symmetric SO₃ stretching | researchgate.net |

| 655 | C-S stretching | researchgate.net |

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. tpcj.org Studies on sodium 5-sulphosalicylate dihydrate have utilized Raman and SERS techniques to further elucidate its vibrational structure. dntb.gov.uatpcj.org The SERS spectrum, in particular, shows enhanced intensity for bands related to the carboxyl and sulfonyl groups, suggesting that the molecule adsorbs onto the metal surface through these functionalities. dntb.gov.ua

The Raman spectrum exhibits characteristic bands for the sulfonate group and the benzene (B151609) ring. scispace.com For example, a strong band observed around 1041 cm⁻¹ in the Raman spectrum is assigned to the symmetric stretching of the SO₃ group. scispace.com

Detailed assignment of the vibrational modes has been achieved through both experimental data and theoretical calculations. researchgate.netresearchgate.net The stretching modes of the sulfonate (SO₃) group are consistently identified. Experimental studies report SO₃ stretching modes at approximately 1314, 1295, and 1041 cm⁻¹. researchgate.net Theoretical calculations are in good agreement with these findings. researchgate.net Specifically, asymmetric and symmetric stretching of the SO₃ group have been reported at 1300 and 1150 cm⁻¹, respectively. scispace.com The C-S stretching vibration is observed in the IR spectrum at 638 cm⁻¹. researchgate.net Deformation bands of the SO₃ group are also identified at lower frequencies. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR have been used to characterize sodium 5-sulphosalicylate dihydrate. chemicalbook.commjcce.org.mk

The ¹H NMR spectrum of sodium 5-sulphosalicylate dihydrate in D₂O shows distinct signals for the aromatic protons. chemicalbook.com These signals appear as multiplets due to spin-spin coupling between adjacent protons on the benzene ring. For 5-sulfosalicylic acid dihydrate, which is closely related, the aromatic protons exhibit signals at approximately 8.304, 7.925, and 7.081 ppm. chemicalbook.com The exact chemical shifts for sodium 5-sulphosalicylate dihydrate would be similar, reflecting the electronic environment of the protons on the substituted benzene ring.

Interactive Table: ¹H NMR Chemical Shifts for 5-Sulfosalicylic Acid Dihydrate in D₂O

| Chemical Shift (ppm) | Assignment | Reference |

| 8.304 | Aromatic Proton | chemicalbook.com |

| 7.925 | Aromatic Proton | chemicalbook.com |

| 7.081 | Aromatic Proton | chemicalbook.com |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. mjcce.org.mk For 5-sulfosalicylic acid dihydrate in D₂O, signals are observed for each of the unique carbon atoms in the molecule. chemicalbook.com The carboxyl carbon (C=O) typically appears at the downfield end of the spectrum, around 172-173 ppm. chemicalbook.commjcce.org.mk The aromatic carbons resonate in the range of approximately 110-163 ppm. chemicalbook.commjcce.org.mk

Interactive Table: ¹³C NMR Chemical Shifts for 5-Sulfosalicylic Acid Dihydrate in D₂O

| Chemical Shift (ppm) | Assignment | Reference |

| 172.10 | Carboxyl Carbon (C=O) | chemicalbook.com |

| 162.97 | Aromatic Carbon | chemicalbook.com |

| 135.05 | Aromatic Carbon | chemicalbook.com |

| 133.70 | Aromatic Carbon | chemicalbook.com |

| 129.27 | Aromatic Carbon | chemicalbook.com |

| 118.71 | Aromatic Carbon | chemicalbook.com |

| 113.27 | Aromatic Carbon | chemicalbook.com |

NMR Studies for Proton Transfer Verification

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a important tool in verifying proton transfer within molecular structures. In the context of 5-sulfosalicylic acid derivatives, the absence of signals corresponding to the –COOH and –SO3H protons in the NMR spectrum is a key indicator of salt formation. mjcce.org.mk This suggests that these acidic protons have been transferred to other basic sites within the molecule or to a separate base in the reaction mixture. mjcce.org.mk For instance, in studies involving proton transfer salts of 5-sulfosalicylic acid with piperazine (B1678402) derivatives, the disappearance of these characteristic proton signals confirms the transfer to the nitrogen atoms of the piperazine ring. mjcce.org.mk

Furthermore, ¹H NMR spectra can reveal significant downfield shifts for certain protons upon coordination or interaction with other species. For example, the interaction of 5-sulfosalicylic acid with silver nanoparticles in the presence of mercuric ions resulted in a strong downfield shift for the hydroxyl group proton, indicating that it became highly electron deficient upon coordination. researchgate.net Similarly, the aromatic protons of the sulfosalicylic acid (SSA) ring can experience a shift to a more deshielded (downfield) zone when they become electron deficient. researchgate.net

Electronic Absorption Spectroscopy

UV-Visible spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. ijprajournal.com The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. tanta.edu.eg The types of transitions commonly observed include π → π* and n → π* transitions. ijprajournal.comuzh.ch Molecules containing π-bonds, such as aromatic rings, exhibit π → π* transitions, which are typically strong. uzh.ch Groups with non-bonding electrons, like those on oxygen atoms, can undergo n → π* transitions, which are generally less intense. uzh.ch

In the case of compounds containing 5-sulfosalicylate, the aromatic ring and the carbonyl group are the primary chromophores responsible for UV absorption. ijprajournal.com The electronic spectrum is influenced by the molecular structure and the chemical environment, including solvent polarity and pH. tanta.edu.eg For instance, changes in pH can affect the ionization state of the acidic and basic groups, leading to shifts in the absorption bands. tanta.edu.eg

Density Functional Theory (DFT) and Quantum Chemistry Calculations

Density Functional Theory (DFT) and other quantum chemistry methods have become indispensable for complementing experimental spectroscopic data and providing deeper insights into molecular properties. nih.gov These computational approaches allow for the theoretical modeling of molecular structures, vibrational frequencies, and electronic behavior. mjcce.org.mknih.govresearchgate.net

A crucial application of DFT is the optimization of molecular and crystal geometries. mjcce.org.mknih.govresearchgate.net By minimizing the energy of the system, these calculations can predict the most stable arrangement of atoms in a molecule or a crystal lattice. mdpi.comd-nb.info This is particularly valuable for understanding the three-dimensional structure and packing of molecules in the solid state. For Sodium 5-sulphosalicylate dihydrate, X-ray diffraction analysis has determined its crystal and molecular structure, revealing that the 5-sulfosalicylate anion has lost the proton from the -SO3H group but retains an intramolecular hydrogen bond between the phenolic and carboxylic oxygen atoms. researchgate.net DFT calculations can be used to theoretically reproduce and refine such experimentally determined structures. mjcce.org.mkresearchgate.net

DFT calculations are widely used to predict the vibrational frequencies of molecules, which correspond to the absorption bands observed in Infrared (IR) and Raman spectra. mjcce.org.mkresearchgate.net By computing the second derivatives of the energy with respect to the atomic coordinates, a theoretical vibrational spectrum can be generated. rsc.org These calculated frequencies are often scaled to improve agreement with experimental data. researchgate.net For 5-sulphosalicylic acid dihydrate, vibrational wavenumbers have been computed using the B3LYP/6–31G* basis set, and the analysis of these theoretical spectra aids in the assignment of experimental IR and Raman bands. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) theory provides a framework for understanding chemical reactivity and electronic transitions based on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgufla.br The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's excitability and chemical stability. researchgate.net

DFT calculations can determine the energies and spatial distributions of the HOMO and LUMO. sapub.org For molecules like those containing the 5-sulfosalicylate anion, the HOMO is typically associated with the electron-rich parts of the molecule, while the LUMO is located on the electron-deficient regions. The analysis of these orbitals provides insights into the electronic transitions observed in UV-Visible spectroscopy and helps to predict the most likely sites for chemical reactions. imperial.ac.uk The ionization potential and electron affinity of a molecule can be approximated from the HOMO and LUMO energies, respectively (I ≈ -E_HOMO and A ≈ -E_LUMO). researchgate.net

Compound Names

| Compound Name |

| Sodium 5-sulphosalicylate dihydrate |

| 5-sulfosalicylic acid |

| Silver |

| Mercuric ions |

| Piperazine |

| Sodium |

Data Tables

Table 1: Proton NMR (¹H NMR) Chemical Shift Observations

| Proton Group | Observation | Implication |

| –COOH and –SO₃H | Absence of signals in certain salts | Proton transfer and salt formation confirmed mjcce.org.mk |

| Hydroxyl (–OH) | Strong downfield shift upon coordination with Hg²⁺ | Increased electron deficiency of the proton researchgate.net |

| Aromatic (C-H) | Shift to deshielded (downfield) zone | Increased electron deficiency of the aromatic ring researchgate.net |

Table 2: Key Spectroscopic and Computational Parameters

| Parameter | Technique/Method | Significance |

| Vibrational Frequencies | IR, Raman, DFT (B3LYP/6–31G) | Identification of functional groups and molecular structure confirmation researchgate.netresearchgate.net |

| Electronic Transitions | UV-Visible Spectroscopy | Characterization of π → π and n → π* transitions in chromophores ijprajournal.comuzh.ch |

| Molecular Geometry | X-ray Diffraction, DFT | Determination of bond lengths, angles, and crystal packing mdpi.comresearchgate.net |

| HOMO-LUMO Gap | DFT | Indicator of chemical reactivity and electronic excitability researchgate.netwikipedia.org |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates complex wavefunctions into a more intuitive chemical language of localized bonds, lone pairs, and intermolecular interactions. uni-muenchen.deuba.ar This analysis is particularly effective for understanding the non-covalent interactions that stabilize the crystal lattice of sodium 5-sulphosalicylate dihydrate. researchgate.net It examines the interactions between 'filled' (donor) Lewis-type orbitals and 'empty' (acceptor) non-Lewis orbitals. uni-muenchen.de The energetic significance of these donor-acceptor interactions is calculated using second-order perturbation theory, providing a quantitative measure of their stabilization energy (E(2)). uni-muenchen.deuba.ar

The key findings from NBO analysis on related sulfosalicylate systems typically include:

Identification of Hydrogen Bonds: It confirms the presence and quantifies the strength of various intermolecular and intramolecular hydrogen bonds.

Charge Delocalization: It measures the extent of electron density transfer from donor to acceptor orbitals, which is indicative of the interaction strength. researchgate.net

Stabilization Energies: It provides E(2) values that allow for a hierarchical ranking of the different non-covalent interactions, clarifying which forces are most dominant in stabilizing the crystal structure. nih.gov

Table 1: Illustrative NBO Analysis of Donor-Acceptor Interactions in Hydrogen-Bonded Sulfosalicylate Systems

| Donor NBO (Atom) | Acceptor NBO (Atoms) | Interaction Type | E(2) (kcal/mol) |

| LP(O) of S=O | σ(O-H) of Water | O···H-O | > 10.0 |

| LP(O) of C=O | σ(O-H) of Water | C=O···H-O | ~ 5.0 - 8.0 |

| LP(O) of Water | σ(O-H) of -COOH | O-H···O | ~ 6.0 - 9.0 |

| LP(O) of Phenolic OH | σ(O-H) of -COOH | O-H···O (intramolecular) | ~ 15.0 - 25.0 |

Note: The values presented are representative examples from studies on similar hydrogen-bonded systems and serve to illustrate the typical outputs of NBO analysis.

Time-Dependent DFT (TD-DFT) for Electronic Excitation Energies

Time-Dependent Density Functional Theory (TD-DFT) is a quantum chemical method used to predict the electronic absorption spectra and properties of molecules in their excited states. iastate.edupsu.edu It is a widely used tool for calculating vertical excitation energies, which correspond to the energy required to promote an electron from a lower-energy occupied molecular orbital to a higher-energy unoccupied molecular orbital without a change in molecular geometry. uit.norsc.org This method is often employed with hybrid functionals like B3LYP, which have shown good agreement with experimental values for a variety of molecular systems. uit.no

For the 5-sulfosalicylate anion, TD-DFT calculations can elucidate the nature of its electronic transitions. Studies on complexes containing the 5-sulfosalicylate ligand have used TD-DFT to understand intramolecular energy transfer processes. taylorfrancis.com The analysis reveals the energies of the main absorption bands and identifies the specific molecular orbitals involved in these transitions (e.g., π → π* or n → π*). taylorfrancis.com This information is critical for designing materials with specific optical properties, such as photosensitizers or luminescent complexes. taylorfrancis.comdntb.gov.ua

A typical TD-DFT output provides:

Excitation Energy: The energy (often given in eV or nm) for a transition from the ground state to an excited state.

Oscillator Strength (f): A dimensionless quantity that represents the probability of a given electronic transition occurring upon absorption of light. Transitions with f > 0 are "allowed," while those with f = 0 are "forbidden."

Orbital Contributions: The primary occupied and virtual orbitals involved in the excitation (e.g., HOMO → LUMO).

Table 2: Representative TD-DFT Results for Electronic Transitions of the 5-Sulfosalicylate Anion

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | 4.15 | 299 | 0.150 | HOMO → LUMO (π → π) |

| S₀ → S₂ | 4.58 | 271 | 0.002 | HOMO-1 → LUMO (n → π) |

| S₀ → S₃ | 5.12 | 242 | 0.450 | HOMO → LUMO+1 (π → π*) |

Note: This table contains hypothetical but representative data based on TD-DFT calculations for aromatic acids to illustrate the typical findings.

Energy Frameworks and Electrostatic Potential Mapping

Energy framework analysis is a computational tool used to investigate the intermolecular interaction energies within a crystal lattice. mdpi.com This method, often performed using the CrystalExplorer program, calculates the pairwise interaction energies between a central molecule and its neighbors. mdpi.com The total interaction energy is decomposed into its constituent physical components: electrostatic, polarization, dispersion, and exchange-repulsion. mdpi.com By visualizing these energies as frameworks, one can readily identify the dominant forces responsible for the crystal's stability and topology. mdpi.comdntb.gov.ua In related salts of 5-sulfosalicylic acid, studies have shown that electrostatic interactions (such as hydrogen bonds) and dispersion forces are the primary contributors to the stability of the crystal packing. mdpi.com

Molecular Electrostatic Potential (MEP) mapping is a complementary visualization technique. It plots the electrostatic potential onto the molecule's electron density surface. This map reveals the charge distribution:

Negative Potential Regions (Red/Yellow): Electron-rich areas, typically around electronegative atoms like oxygen. These are sites susceptible to electrophilic attack.

Positive Potential Regions (Blue): Electron-poor areas, usually around hydrogen atoms involved in polar bonds. These are sites for nucleophilic attack.

Neutral Regions (Green): Areas of neutral potential.

For sodium 5-sulphosalicylate dihydrate, the MEP map would show strong negative potential around the oxygen atoms of the sulfonate, carboxylate, and phenolic groups, highlighting their role as hydrogen bond acceptors.

Table 3: Example Energy Framework Calculation for a 5-Sulfosalicylate Salt

| Energy Component | Value (kJ/mol) |

| Electrostatic (E_ele) | -218.9 |

| Polarization (E_pol) | -92.5 |

| Dispersion (E_disp) | -162.7 |

| Repulsion (E_rep) | 57.2 |

| Total Energy | -383.5 |

Note: Data is adapted from a study on a related 5-sulfosalicylate salt to illustrate the methodology and typical energy contributions. mdpi.com

Other Characterization Techniques (focused on structural/bonding)

X-ray Photoelectron Spectroscopy (XPS) for Proton Transfer Confirmation

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides information about the elemental composition and, crucially, the chemical state of atoms within the top few nanometers of a material's surface. wikipedia.org It works by irradiating a sample with X-rays and measuring the kinetic energy of the electrons that are ejected, which is characteristic of the element and its bonding environment. wikipedia.org

XPS has emerged as a powerful tool for definitively determining the state of protonation in acid-base complexes, allowing for an unambiguous distinction between a salt (where proton transfer has occurred) and a co-crystal (where neutral components are held by non-ionic interactions). researchgate.net This is because the binding energy of a core electron is highly sensitive to the local chemical environment. When an atom becomes protonated, the resulting positive charge causes its core electrons to be more tightly bound, leading to an increase in their measured binding energy (a "blue shift" in the spectrum). nih.gov

This principle has been successfully applied to complexes of 5-sulfosalicylic acid. researchgate.netchemicalbook.com In a study of a complex between theophylline (B1681296) and 5-sulfosalicylic acid dihydrate, the N1s spectrum was used as a probe. The appearance of a new peak at a higher binding energy, corresponding to a protonated nitrogen atom (C=NH⁺), provided direct evidence of proton transfer from the sulfonic acid group to the theophylline molecule, confirming the formation of a salt. researchgate.net The absence of such a shifted peak is indicative of a co-crystal. This demonstrates that XPS is a direct and sensitive method for probing the nature of acid-base interactions in the solid state. researchgate.netnih.gov

Table 4: Principle of XPS for Proton Transfer Detection

| Atom & Orbital | Chemical State | Expected Binding Energy (eV) | Interpretation |

| N 1s | Neutral Amine (-N=) | ~399.0 | No proton transfer (Co-crystal) |

| N 1s | Protonated Amine (-NH⁺-) | ~401.5 | Proton transfer occurred (Salt) |

| O 1s | Carboxylic Acid (-COOH) | ~533.5 | Neutral acid group |

| O 1s | Carboxylate (-COO⁻) | ~532.0 | Deprotonated acid group |

Note: Binding energies are illustrative and can vary based on the specific molecular structure and instrument calibration. The key feature is the relative shift upon protonation.

Reactivity Profiles and Catalytic Functions

General Reactivity Studies

The reactivity of sodium 5-sulphosalicylate dihydrate is a subject of interest due to its multifunctional nature, possessing sulfonic acid, carboxylic acid, and phenolic hydroxyl groups. researchgate.netmjcce.org.mk These functional groups allow it to participate in a variety of chemical reactions, including complexation with metal ions and serving as a proton donor. researchgate.netchemicalbook.com

Kinetic Investigations of Reaction Mechanisms (e.g., with Metal Oxides)

Kinetic studies have been employed to understand the reaction mechanisms of 5-sulfosalicylic acid (the acidic form of the compound) with metal oxides. For instance, the reaction between 5-sulfosalicylic acid and colloidal manganese dioxide (MnO2) in an acidic medium has been investigated kinetically. researchgate.net The study, which maintained a pseudo-first-order condition by keeping the concentration of 5-sulfosalicylic acid in high excess, followed the decrease in absorbance of the colloidal MnO2. researchgate.net The results indicated that the reaction proceeds via a mechanism involving free radicals and Mn(III), with the oxidation product of 5-sulfosalicylic acid being p-hydroxy benzene (B151609) sulfonate ion. researchgate.net The reaction was found to have both acid-dependent and independent pathways. researchgate.net

Further research has explored the use of a photo-Fenton catalyst composed of Fe(III)-5-sulfosalicylic acid supported on Al2O3 for the degradation of pollutants. nih.gov The kinetics of this degradation process were found to follow a pseudo-first-order model. nih.gov

Decarboxylation Reaction Pathways

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a significant reaction pathway for certain carboxylic acids. researchgate.netmasterorganicchemistry.com In the context of 5-sulfosalicylic acid, decarboxylation has been observed under specific conditions, such as during the hydrothermal synthesis of coordination complexes. researchgate.net For example, in the synthesis of a cadmium complex, the in situ decarboxylation of 5-sulfosalicylic acid to p-hydroxybenzenesulfonic acid was reported. researchgate.net This transformation highlights a potential reactivity pathway for the molecule under elevated temperatures and pressure. researchgate.netresearchgate.net

Organocatalysis by 5-Sulphosalicylic Acid Dihydrate

5-Sulfosalicylic acid dihydrate has emerged as a proficient organocatalyst, a class of metal-free small organic molecules that can accelerate chemical reactions. rasayanjournal.co.inacs.org Its utility as a Brønsted acid catalyst stems from the acidic proton of the sulfonic acid group. rasayanjournal.co.in This has led to its application in a variety of organic transformations, promoting green and efficient synthetic methodologies. rasayanjournal.co.inthaiscience.info

Catalytic Activity in Multi-Component Organic Transformations (e.g., Mannich Reactions, Furanone Synthesis)

The catalytic prowess of 5-sulfosalicylic acid dihydrate is particularly evident in multi-component reactions, where multiple starting materials are combined in a single step to form a complex product.

Mannich Reactions: 5-Sulfosalicylic acid has been shown to be an effective catalyst for the direct three-component Mannich reaction of ketones, aldehydes, and amines in water. researchgate.netgrafiati.comicm.edu.pldntb.gov.ua This reaction is crucial for the synthesis of β-amino ketones, which are important building blocks in medicinal chemistry. researchgate.net The use of 5-sulfosalicylic acid in water provides a green and efficient method, with the catalyst being recyclable for at least six cycles while maintaining high product yields (over 90%). researchgate.net

Furanone Synthesis: The synthesis of highly functionalized furan-2(5H)-ones has been successfully achieved through a one-pot, three-component reaction using 5-sulfosalicylic acid dihydrate as an organocatalyst. researchgate.netresearchgate.netresearchid.co This reaction, involving dimethyl acetylenedicarboxylate, amines, and arylaldehydes in ethanol, proceeds under mild conditions with high yields (80%–96%) and short reaction times. researchgate.netresearchgate.netresearchid.co

Other Transformations: Beyond Mannich reactions and furanone synthesis, 5-sulfosalicylic acid has been utilized as a catalyst for the synthesis of various other heterocyclic compounds, including:

Coumarin derivatives via Pechmann condensation. rasayanjournal.co.in

Indenopyrazolones. researchgate.net

Highly derivatized piperidines. researchgate.netresearchgate.net

Polyfunctional 3-pyrrolin-2-ones. researchgate.netresearchgate.net

3,3′-(arylmethylene)-bis-(4-hydroxycoumarins). thaiscience.info

2-substituted benzimidazoles. researchgate.net

2,3-dihydroquinazoline-4(1H)-ones. dntb.gov.ua

Mechanistic Insights into Organocatalysis

The catalytic activity of 5-sulfosalicylic acid in these transformations is attributed to its Brønsted acidity. rasayanjournal.co.inuni-regensburg.de In the case of furanone synthesis, it is proposed that the catalyst activates the arylaldehyde through protonation. researchgate.netresearchid.co This protonation enhances the nucleophilic attack of an enamine intermediate. researchgate.netresearchid.co Furthermore, the catalyst is believed to stabilize the intermediates formed during the cyclization step, leading to efficient product formation. researchgate.netresearchid.co

In the synthesis of 2-substituted benzimidazoles, the proposed mechanism involves the 5-sulfosalicylic acid-mediated activation of the aldehyde, followed by its reaction with o-phenylenediamine, intramolecular cyclization, and subsequent air oxidation to yield the final product. researchgate.net

Catalyst Reusability and Efficiency in Green Synthesis

A significant advantage of using 5-sulfosalicylic acid as an organocatalyst is its reusability, which aligns with the principles of green chemistry. rasayanjournal.co.inthaiscience.info Its water-soluble nature allows for easy separation from the reaction mixture by evaporation of the water and subsequent reuse of the catalyst. rasayanjournal.co.in

In the synthesis of coumarins, the catalyst was successfully recovered and reused for up to four consecutive cycles with yields remaining between 80% and 90%. rasayanjournal.co.in Similarly, in the synthesis of 3,3′-(arylmethylene)-bis-(4-hydroxycoumarins) in water, the aqueous medium containing the catalyst could be reused. thaiscience.info The reusability has also been demonstrated in the synthesis of 2,3-dihydroquinazoline-4(1H)-ones, where a chitosan-supported 5-sulfosalicylic acid catalyst was used for at least five cycles with only a slight decrease in activity. dntb.gov.ua This efficiency and recyclability make 5-sulfosalicylic acid an economically and environmentally attractive catalyst for various organic syntheses. rasayanjournal.co.inthaiscience.info

Table of Catalyst Reusability in Different Reactions

| Reaction | Number of Cycles | Yield Range | Reference |

|---|---|---|---|

| Coumarin Synthesis | 4 | 80-90% | rasayanjournal.co.in |

| Mannich Reaction | 6 | >90% | researchgate.net |

| 2,3-dihydroquinazoline-4(1H)-one Synthesis (supported catalyst) | 5 | Slight decrease in activity | dntb.gov.ua |

Advanced Research Applications and Interdisciplinary Studies

Metal Ion Coordination in Biochemical Assays

The 5-sulfosalicylate anion possesses a total of six donor sites for coordination with metal ions, stemming from its sulfonyl (-SO3H), carboxyl (-COOH), and phenolic (-OH) groups. researchgate.net This capacity to form stable complexes with various metals is foundational to its application in biochemical research. researchgate.net The anion can coordinate with a central metal atom in various ratios, binding to one, two, three, or even four anions. researchgate.net It can also exist as a complementary ion without directly coordinating to a metal. researchgate.net This versatility allows for the fine-tuning of biochemical systems for analytical purposes. For instance, its reaction with aqueous Copper(II) results in the formation of sodium[triaqua(5-sulfosalicylato)copper(II)], where the sulfosalicylate anion binds bidentately to the copper ion through its carboxylic and phenolic oxygens. researchgate.net

Sulfosalicylic acid, the parent acid of the compound, is widely recognized for its ability to precipitate proteins from biological fluids. This process is crucial for sample preparation in various analytical techniques, serving to remove interfering high-molecular-weight protein species. The mechanism of precipitation is largely driven by attractive electrostatic interactions. nih.govnih.gov The highly anionic nature of the sulfosalicylate molecule allows it to interact with positively charged regions on protein surfaces. This interaction neutralizes the protein's surface charge and disrupts the stabilizing hydration layer, leading to aggregation and precipitation.

The growth of these precipitate particles can be understood through models like diffusion-limited aggregation, forming a mass fractal structure. nih.govnih.gov The extent of this precipitation is sensitive to solution conditions such as pH and ionic strength. An increase in ionic strength can hinder the aggregation process by shielding the electrostatic attractions that drive precipitate formation. nih.govnih.gov This principle is exploited in methods for clearing host-cell protein (HCP) and DNA impurities during the manufacturing of biopharmaceuticals. nih.govnih.gov

As a versatile ligand, 5-sulfosalicylate and its metal complexes are instrumental in the development of enzyme assays. The formation of metal complexes can significantly enhance the biological activity of the molecule. researchgate.net For example, copper(II) 5-sulfosalicylate complexes have been identified as inhibitors of carbonic anhydrase isoenzymes. researchgate.net In this role, the complex likely interacts with the enzyme's active site or an allosteric site, modulating its catalytic activity. By acting as an inhibitor or a chelating agent that sequesters essential metal cofactors, sulfosalicylate can be used to probe enzyme mechanisms and to quantify enzyme activity through the measurement of inhibition. This makes it a valuable reagent in designing specific and sensitive enzyme assays for both research and diagnostic applications.

Research in Corrosion Inhibition Mechanisms

Sodium 5-sulfosalicylate has emerged as an effective corrosion inhibitor, particularly for active metals like magnesium, which are of interest for high-energy battery systems. researchgate.net Its function is to mitigate the parasitic side reactions, such as excessive hydrogen evolution, that degrade the metal anode and reduce the efficiency of electrochemical cells. researchgate.net

The inhibitory action of sodium 5-sulfosalicylate is achieved through its interaction with the metal surface to form a protective passivation layer. researchgate.net Surface analysis techniques, including X-ray Photoelectron Spectroscopy (XPS) and Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS), have revealed the composition of this layer. researchgate.net In the case of magnesium in a sodium chloride electrolyte, the presence of the 5-sulfosalicylate inhibitor leads to the formation of a corrosion-resistant layer that contains approximately 15% less magnesium hydroxide (B78521) (Mg(OH)2) than a layer formed without the inhibitor. researchgate.net

This protective film is characterized by an enrichment of sulfur-containing species originating from the inhibitor molecule. researchgate.net This altered surface chemistry creates a more effective barrier that slows down the corrosion process and suppresses the hydrogen evolution reaction. researchgate.net The mechanism involves the adsorption of the inhibitor molecules onto the metal surface, which physically blocks active corrosion sites and alters the electrochemical reactions occurring at the metal-electrolyte interface. tribology.rsmdpi.com

The practical benefit of sodium 5-sulfosalicylate as a corrosion inhibitor is clearly demonstrated in its application to metal-air batteries, specifically magnesium-air (Mg-air) batteries. researchgate.net These batteries have high theoretical energy density but are often limited by the high self-corrosion rate of the magnesium anode. researchgate.net The addition of sodium 5-sulfosalicylate to the battery's electrolyte significantly enhances performance. researchgate.net

Research shows that adding 0.1 M of the inhibitor to a sodium chloride electrolyte can increase the discharge voltage of a Mg-air battery from approximately 1.58 V to 1.82 V at a current density of 0.5 mA/cm². researchgate.net Perhaps more dramatically, the discharge lifetime of the battery is extended from around 12.5 hours to 80 hours. researchgate.net This improvement is attributed to a more uniform surface layer forming on the anode during discharge, which prevents the rapid, localized degradation that typically plagues these systems. researchgate.net

| Parameter | Standard NaCl Electrolyte | NaCl Electrolyte with 0.1 M Sodium 5-sulphosalicylate |

|---|---|---|

| Discharge Voltage (at 0.5 mA/cm²) | ~1.58 V | ~1.82 V |

| Discharge Lifetime | ~12.5 hours | ~80 hours |

| Hydrogen Evolution | Standard Rate | Reduced by a factor of four |

| Anode Surface Degradation | Significant | Much smaller, more uniform |

Materials Science Research

In materials science, Sodium 5-sulphosalicylate dihydrate is valued as a building block for creating novel supramolecular structures and coordination polymers. onu.edu.uamdpi.com The ability of the 5-sulfosalicylate anion to be partially or fully deprotonated across its three functional groups gives rise to a vast potential for creating complex and diverse topologies. researchgate.netonu.edu.ua

Researchers have successfully synthesized a series of new organic salts by combining 5-sulfosalicylic acid with various heterocyclic polyamines. mdpi.com These compounds often self-assemble into layered structures where the sulfosalicylate anions and organic cations are linked through hydrogen bonds, sometimes mediated by water molecules. mdpi.com By forming coordination polymers with various metal ions, it is possible to construct diverse and functional architectures, including linear or zigzag chains, ladders, helices, and honeycomb grids. onu.edu.ua These structurally varied materials are of great interest for their potential applications in fields such as optics and pharmaceuticals. mdpi.com The different bonding modes of the sulfosalicylate ligand can also provide pathways for transmitting magnetic interactions between paramagnetic metal centers within the material. onu.edu.ua

Development of Electrocatalytic Materials

The development of efficient and stable electrocatalysts is crucial for various energy applications, including the advancement of fuel cells which can utilize biofuels like methanol (B129727). Research in this field has increasingly focused on metal-organic frameworks (MOFs) and coordination polymers as precursors for or as direct electrocatalysts. MOFs are crystalline materials formed by the coordination of metal ions with organic ligands. nih.gov Their high surface area, porosity, and the presence of accessible metal sites make them suitable for electrocatalysis. nih.gov

Ligands such as 5-sulfosalicylic acid are employed in the construction of these frameworks. nchu.edu.tw While direct application of Sodium 5-sulphosalicylate in catalysts for biofuel production is an emerging area, the broader class of coordination polymers and MOFs are actively studied for electrocatalytic processes. For instance, these materials are investigated for the electrocatalytic oxidation of alcohols like methanol and benzyl (B1604629) alcohol, a key reaction in direct alcohol fuel cells. researchgate.netnih.govchemrxiv.org The structure of the organic ligand and the choice of the metal ion are critical in determining the catalytic activity and stability of the resulting material. nih.govrsc.org Coordination polymer-derived materials, such as porous Co3O4 nanosheets, have been shown to be effective catalysts in oxidation processes, demonstrating the potential of using complex structures involving sulfosalicylic acid in catalytic applications. nchu.edu.tw

Exploration of Composite Materials for Electrochemical Properties

Composite materials that incorporate 5-sulfosalicylic acid have demonstrated significantly enhanced electrochemical properties, particularly for energy storage applications. A notable example is the composite of polyaniline and 5-sulfosalicylic acid (PANI-SSA), synthesized through a chemical oxidative polymerization method. researchgate.net This composite material has been evaluated as an electrode for energy storage and shows marked improvement over pristine polyaniline (PANI). nih.govresearchgate.net

The PANI-SSA composite exhibits a higher specific capacity of 72 mAh g⁻¹ compared to 41 mAh g⁻¹ for pure PANI. researchgate.net This enhancement is attributed to the synergistic combination of the PANI and the 5-sulfosalicylic acid (SSA) components, which improves both charge and mass transport within the material. nih.gov Furthermore, the composite demonstrates superior cyclic stability, retaining its capacity after 1,000 charge/discharge cycles. nih.govresearchgate.net Electrochemical impedance spectroscopy has confirmed that the PANI-SSA composite has a lower charge transfer resistance than pure PANI, contributing to its stable capacitive performance. nih.gov These findings underscore the importance of PANI-SSA as a promising electrode material for energy storage devices. researchgate.net

| Material | Specific Capacity (mAh g⁻¹) | Cyclic Stability | Reference |

|---|---|---|---|

| Polyaniline/5-sulfosalicylic acid (PANI-SSA) | 72 | Stable capacity retention after 1,000 cycles | nih.govresearchgate.net |

| Pristine Polyaniline (PANI) | 41 | Lower capacity retention compared to PANI-SSA | nih.govresearchgate.net |

Research into Non-Linear Optical (NLO) Properties of Related Sulfonates

Organic materials based on sulfonate compounds are attracting significant interest for their potential applications in photonics and optoelectronics due to their non-linear optical (NLO) properties. These materials can modulate the frequency, phase, or amplitude of light, which is essential for technologies like optical communication and signal processing. Research has focused on synthesizing single crystals from 5-sulfosalicylic acid and various organic molecules to enhance these NLO effects.

Compounds such as 2-phenylethylaminium 5-sulfosalicylate (2PE5S) and 4-nitroanilinium 5-sulfosalicylic acid monohydrate (4NASA) have been successfully synthesized and their third-order NLO properties evaluated using the Z-scan technique. This technique measures the nonlinear refractive index (n₂), the nonlinear absorption coefficient (β), and the third-order nonlinear optical susceptibility (χ⁽³⁾). For instance, 2PE5S was found to have a χ⁽³⁾ value of 1.5107 × 10⁻⁷ esu. Organic NLO crystals are often formed through weak van der Waals and hydrogen bonds, which facilitate a high degree of electron delocalization, a key factor for achieving significant NLO activity.

| Compound | Nonlinear Refractive Index (n₂) (cm²/W) | Nonlinear Absorption Coefficient (β) (cm/W) | Third-Order NLO Susceptibility (χ⁽³⁾) (esu) | Reference |

|---|---|---|---|---|

| 2-phenylethylaminium 5-sulfosalicylate (2PE5S) | 1.3024 × 10⁻¹¹ | 2.6451 × 10⁻⁴ | 1.5107 × 10⁻⁷ | researchgate.net |

| 4-nitroanilinium 5-sulfosalicylic acid monohydrate (4NASA) | 2.3191 × 10⁻⁹ | Not specified | 7.4278 × 10⁻⁶ | dntb.gov.ua |

Exploration of Bioactivity through Metal Complexation

5-Sulfosalicylic acid itself exhibits a range of biological activities, including anti-inflammatory, antifungal, and antimicrobial properties. nih.gov However, research has shown that the formation of metal complexes with this ligand can significantly enhance its bioactivity. The complexation of 5-sulfosalicylic acid with various 3d-metal ions results in compounds with antimicrobial activity that is stronger than that of the free ligand. nih.gov